molecular formula C6H15O2PS B12800544 O,S-Diethyl ethylphosphonothioate CAS No. 108711-97-3

O,S-Diethyl ethylphosphonothioate

Cat. No.: B12800544
CAS No.: 108711-97-3
M. Wt: 182.22 g/mol
InChI Key: ROHZJRLOFLALPG-UHFFFAOYSA-N
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Description

O,S-Diethyl ethylphosphonothioate is an organophosphonothioate compound of interest in scientific research. Organophosphonothioates are studied for their role as chemical intermediates in pharmaceuticals and fine chemicals . These compounds are also utilized in environmental chemistry studies to understand the atmospheric fate of similar organophosphorus species; research indicates that gas-phase reactions with hydroxyl (OH) radicals are a primary degradation pathway . Like similar phosphorus-containing compounds, it requires careful handling due to its potential toxicity. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108711-97-3

Molecular Formula

C6H15O2PS

Molecular Weight

182.22 g/mol

IUPAC Name

1-[ethyl(ethylsulfanyl)phosphoryl]oxyethane

InChI

InChI=1S/C6H15O2PS/c1-4-8-9(7,5-2)10-6-3/h4-6H2,1-3H3

InChI Key

ROHZJRLOFLALPG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC)SCC

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of O,s Diethyl Ethylphosphonothioate

Strategies for De Novo Synthesis of O,S-Diethyl Ethylphosphonothioate

De novo synthesis of the O,S-isomer centers on the controlled formation of both a P-O-C and a P-S-C bond from a central ethylphosphonate precursor. This typically involves sequential reactions where alcohol and thiol moieties are introduced.

A primary route to O,S-dialkyl alkylphosphonothioates involves the use of a reactive phosphonic dihalide intermediate. For the synthesis of the target compound, this would begin with ethylphosphonic dichloride. This precursor can be prepared from a starting material like dimethyl methylphosphonate (B1257008) by reacting it with a chlorinating agent such as thionyl chloride.

The general strategy proceeds as follows:

Formation of the Dichloride : An alkylphosphonate diester is converted into the more reactive alkylphosphonic dichloride.

Stepwise Substitution : The dichloride undergoes sequential nucleophilic substitution. First, it reacts with one equivalent of an alcohol (e.g., ethanol) to form an ethyl phosphonochloridate intermediate. Subsequently, this intermediate is reacted with a thiol or its corresponding salt (e.g., sodium ethanethiolate) to displace the second chloride and form the final P-S-C bond of the this compound. Careful control of stoichiometry and reaction conditions is essential to prevent the formation of undesired symmetrical products.

A more common and highly effective method for generating the S-alkyl bond is through the alkylation of a thiophosphonate salt intermediate. This approach offers excellent regioselectivity for sulfur alkylation. A well-documented synthesis for the closely related analog, O,S-diethyl methylphosphonothioate, illustrates this principle effectively.

The key steps of this synthesis are outlined below:

Precursor Preparation : The synthesis begins with dimethyl methylphosphonate, which is first converted to methylphosphonic dichloride.

Formation of the Thioate Salt : The dichloride is then reacted with sodium ethoxide and elemental sulfur. This step introduces both the ethoxy group and the sulfur atom, which is subsequently deprotonated to form a sodium salt of O-ethyl methylphosphonothioic acid.

S-Alkylation : The crucial final step is the reaction of this sodium phosphonothioate salt with an alkylating agent, such as ethyl iodide. The nucleophilic sulfur atom attacks the ethyl iodide, displacing the iodide and forming the desired S-ethyl bond, yielding the final O,S-diethyl methylphosphonothioate product with high efficiency. The yield for this final alkylation step is reported to be around 90%.

A summary of this synthetic sequence for an analog is presented in the table below.

StepReactantsProductReported Yield
1Dimethyl methylphosphonate, Thionyl chlorideMethyl phosphonic dichloride-
2Methyl phosphonic dichloride, Sodium metal, Ethanol, SulfurEthyl methyl sodium phosphonothioate81.7%
3Ethyl methyl sodium phosphonothioate, Ethyl iodideO,S-Diethyl methylphosphonothioate90%

Advanced Approaches in Thionation Reactions for Phosphonothioate Formation

Thionation reactions are primarily employed for the synthesis of the isomeric compound, O,O-diethyl ethylphosphonothioate, where a phosphoryl oxygen (P=O) is converted into a thiophosphoryl sulfur (P=S). This transformation is typically achieved by treating the corresponding phosphonate (B1237965) ester with a potent thionating agent.

The most widely used thionating agent in modern organic synthesis for this purpose is Lawesson's reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide. nih.govorganic-chemistry.org LR is valued for its mild reaction conditions compared to older reagents like phosphorus pentasulfide (P₄S₁₀). organic-chemistry.org The mechanism involves the dissociation of LR into a reactive dithiophosphine ylide, which then undergoes a cycloaddition with the P=O group of the phosphonate substrate to form a four-membered thiaoxaphosphetane intermediate. nih.gov This intermediate then undergoes cycloreversion, driven by the formation of a thermodynamically stable P=O bond in the byproduct, to yield the desired thiophosphonate (P=S compound). nih.gov

Other thionating systems include phosphorus pentasulfide itself, often requiring higher temperatures, and combinations like P₄S₁₀ with hexamethyldisiloxane (B120664) (HMDO), which can offer comparable or superior yields to LR and simplifies byproduct removal. audreyli.comacs.org

The efficiency of thionation reactions is highly dependent on parameters such as solvent, temperature, and reaction time. A detailed study on the conversion of O,O'-diethyl methylphosphonate to its thiono-isomer using Lawesson's reagent provides significant insights into optimizing these conditions. scielo.br The research employed principal component analysis to understand the influence of various factors on the reaction yield. scielo.br

Key findings from the study include:

Solvent Effects : Aromatic solvents like toluene (B28343) and xylene generally provide better yields than other solvents such as acetonitrile (B52724) or tetrahydrofuran (B95107) (THF). scielo.br

Temperature and Duration : Higher temperatures significantly increase the reaction rate. For instance, a reaction at 150°C showed a clear trend of increasing yield over time, achieving 60% yield under specific conditions. scielo.br In contrast, temperatures below 90°C were found to be largely ineffective. scielo.br The duration of the reaction is also critical, with yields increasing over extended periods, particularly at optimal temperatures. scielo.br

The following table summarizes the yield of O,O'-diethyl methylphosphonothioate under various reaction conditions, demonstrating the impact of these parameters.

SolventTemperature (°C)Duration (h)Reported Yield
Toluene10024Moderate
Xylene10024Moderate
Benzene10024Low
Toluene120131%
Xylene150560%

Synthesis and Reactivity Studies of this compound Derivatives and Analogs

The O,S-dialkyl alkylphosphonothioate scaffold is present in various compounds, including highly toxic chemical warfare agents. The nerve agent VX, for example, is O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate, an analog of the title compound. nih.gov The synthesis and reactivity of these compounds are therefore of significant interest.

Reactivity studies often focus on the detoxification of these compounds. For instance, the VX simulant O,S-diethyl methylphosphonothioate has been shown to react with decontaminating agents like N,N-dichlorourethane. Other research has explored the rearrangement of related S-alkyl O,O-dialkyl thiophosphates, which can be induced by strong bases to form α-mercaptophosphonates, demonstrating the reactivity of the carbon adjacent to the sulfur atom. nih.gov These studies provide insight into the chemical behavior and potential transformations of the this compound class of molecules.

Systematic Alkyl Chain Modifications and Their Synthetic Pathways

The systematic modification of alkyl chains in phosphonothioates, including this compound, is crucial for tuning the compound's physicochemical and biological properties. These modifications can be introduced at either the oxygen (O-alkyl) or sulfur (S-alkyl) atoms, or on the phosphorus-bound ethyl group. The primary synthetic strategies involve the use of versatile precursors and alkylating agents.

One of the most fundamental and widely employed methods for the formation of the phosphonate backbone is the Michaelis-Arbuzov reaction . jk-sci.comorganic-chemistry.orgwikipedia.org This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. jk-sci.comorganic-chemistry.orgwikipedia.org For the synthesis of phosphonothioates, a thionation step is subsequently required. A more direct approach involves the use of a thio-analogue of the phosphite, a dialkyl phosphonothioite, which can then react with an alkyl halide.

A robust and versatile methodology for the synthesis of S-alkyl phosphonothioates involves the generation of a P(V)-thiolate anion followed by alkylation. sci-hub.seresearchgate.net This can be achieved by treating a dialkyl phosphite with elemental sulfur in the presence of a base to form a phosphorothioate (B77711) salt. ucc.ie This salt can then be alkylated with a suitable alkyl halide. This method offers a straightforward way to introduce a variety of S-alkyl groups. For instance, the reaction of a dialkyl phosphite with sulfur and a base, followed by the addition of an alkyl halide (e.g., ethyl iodide or methyl iodide), yields the corresponding O,O-dialkyl S-alkyl phosphorothioate. A similar principle can be applied to the synthesis of O,S-dialkyl alkylphosphonothioates.

The choice of alkylating agent is critical in determining the structure of the final product. Less reactive and sterically hindered alkyl halides may necessitate more forcing reaction conditions, such as elevated temperatures and longer reaction times, to achieve complete conversion. sci-hub.se

The following table summarizes various alkylating agents and their impact on the synthesis of related phosphonothioates, illustrating the flexibility of this synthetic approach.

Alkylating AgentPrecursorResulting S-Alkyl GroupReaction ConditionsReference
Methyl iodideMenthyl-derived phosphonothioateMethylNot specified sci-hub.se
Ethyl bromideMenthyl-derived phosphonothioateEthylNot specified sci-hub.se
Propyl bromideMenthyl-derived phosphonothioatePropylElevated temperature sci-hub.se
Isopropyl bromideMenthyl-derived phosphonothioateIsopropylElevated temperature sci-hub.se
Benzyl bromideMenthyl-derived phosphonothioateBenzylNot specified sci-hub.se

This table illustrates the variety of S-alkyl groups that can be introduced onto a phosphonothioate backbone using different alkylating agents.

Another key precursor for the synthesis of this compound is ethyl phosphonic dichloride. ucc.ie Nucleophilic substitution of the chlorine atoms with ethoxide and ethanethiolate, in a controlled sequence, can lead to the desired product. However, the high reactivity and toxicity of such P-Cl reagents can lead to handling difficulties and reduced yields due to hydrolysis. ucc.ie

Exploration of Stereochemical Control in Phosphonothioate Synthesis

The phosphorus atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (RP and SP isomers). The stereochemical outcome of the synthesis is of paramount importance, as different enantiomers can exhibit distinct biological activities and physical properties. Consequently, significant research has been dedicated to developing stereospecific synthetic routes to access enantiomerically pure P-chiral phosphonothioates. rsc.orgrsc.orgrsc.org

A powerful strategy for achieving stereochemical control involves the use of chiral auxiliaries. One notable example is the use of (-)-ephedrine to prepare optically active cyclic esters. rsc.org These diastereomeric cyclic esters can be separated and then treated with an alcohol in the presence of an acid, which proceeds with inversion of configuration at the phosphorus center to yield the desired optically active phosphonothioate. rsc.org

The following table outlines the stereospecific synthesis of optically active alkyl S-alkyl methylphosphonothioates, a class of compounds closely related to this compound, demonstrating the principles of stereochemical control.

Chiral PrecursorReagentProduct ConfigurationYield (%)Reference
(-)-Ephedrine-derived cyclic ester (Isomer 1)Ethanolic HCl, then MeI(R)-O-Ethyl S-methyl methylphosphonothioate32-60
(-)-Ephedrine-derived cyclic ester (Isomer 2)Ethanolic HCl, then MeI(S)-O-Ethyl S-methyl methylphosphonothioate32-60

This table demonstrates the use of a chiral auxiliary to direct the stereochemical outcome of the synthesis, leading to specific enantiomers of a phosphonothioate.

The reaction of P(V)-thiolate anions with alkyl halides is also reported to proceed with retention of configuration at the phosphorus center under certain conditions. researchgate.net This provides another avenue for stereospecific synthesis, provided a stereochemically defined precursor is used.

Furthermore, metal-catalyzed cross-coupling reactions are emerging as a powerful tool for the stereoselective formation of P-C bonds, offering a pathway to P-chiral phosphonates and their derivatives. rug.nl While not yet widely applied to the specific synthesis of this compound, these methods hold significant promise for future developments in the stereocontrolled synthesis of this and related compounds.

Elucidation of Reaction Mechanisms and Degradation Pathways for O,s Diethyl Ethylphosphonothioate

Detailed Studies on Hydrolytic Degradation Mechanisms

The primary mechanism for the degradation of O,S-diethyl ethylphosphonothioate in aqueous environments is hydrolysis, a chemical reaction involving the cleavage of bonds by water. The rate and pathways of this degradation are significantly influenced by the surrounding chemical conditions.

The phosphorus atom in this compound is electron-deficient and therefore susceptible to attack by nucleophiles—chemical species that donate an electron pair. This nucleophilic attack is the initial and rate-determining step in the hydrolysis of many organophosphorus compounds. The mechanism of this substitution can be either a concerted process, where bond-making and bond-breaking occur simultaneously, or a stepwise process involving a pentacoordinate intermediate. sapub.orgsapub.org

The presence of certain anions can significantly accelerate the degradation of organophosphorus thioates. The fluoride (B91410) ion (F-), in particular, has been shown to be a potent nucleophile for cleaving the phosphorus-sulfur (P-S) bond.

In studies on the closely related compound O,S-diethyl methylphosphonothioate, which serves as a model for V-type nerve agents, fluoride ions have demonstrated a distinct ability to promote rapid degradation. figshare.com The reaction proceeds through a nucleophilic attack of the fluoride ion on the phosphorus center, leading to the formation of a P-F bond. This step has a significantly low activation barrier, which accounts for the high reactivity of fluoride even in dilute aqueous solutions. figshare.com The formation of an O-ethyl methylphosphonofluoridate intermediate has been observed in these reactions. figshare.com A key advantage of fluoride-promoted degradation is the avoidance of toxic side products that can form during slow hydrolysis in unbuffered water. figshare.com

Table 1: Comparison of Nucleophiles in Organophosphorus Compound Degradation

Nucleophile Relative Basicity Nucleophilicity towards P-center Key Reaction Feature
Hydroxide (B78521) (OH⁻) High Lower than Fluoride

This table illustrates the unique reactivity of the fluoride ion compared to the hydroxide ion in the degradation of organophosphorus compounds like O,S-diethyl methylphosphonothioate.

The rate of hydrolysis of this compound is dependent on factors such as pH, temperature, and the presence of other chemical species. Kinetic studies, which measure the rate of reaction, are essential for understanding the underlying mechanisms.

For instance, the hydrolysis of a structural isomer, S-(N,N-diethylaminoethyl) isobutyl methylphosphonothioate, was found to follow second-order kinetics, with a half-life of 12.4 days in unbuffered water at pH 7. researchgate.net While specific kinetic data for this compound is not detailed in the provided search results, the principles of kinetic analysis for similar compounds are well-established. Such analyses typically involve monitoring the disappearance of the parent compound or the appearance of degradation products over time under controlled conditions.

The kinetics of the reactions of related organophosphorus acids with other molecules in aprotic media have been studied, revealing mechanisms that involve a reversible protonation followed by a nucleophilic attack. rsc.org These types of detailed kinetic investigations are crucial for elucidating the precise reaction pathways for this compound under various environmental conditions.

Metal ions can act as catalysts, increasing the rate of hydrolysis and alcoholysis (cleavage by an alcohol) of organophosphorus compounds. They can do this by coordinating to the oxygen or sulfur atoms of the phosphonothioate, making the phosphorus center more susceptible to nucleophilic attack.

In alcohol-based solvents, metal ions can form metal-alkoxide species, which are potent nucleophiles. dtic.mil These species have been shown to be highly effective in the degradation of organophosphorus esters. dtic.mil The catalytic role of the metal ion in these systems is to provide a sufficient concentration of the nucleophilic alkoxide at lower pH values than would otherwise be possible. dtic.mil The reactivity of these metal-coordinated alkoxides is generally much higher than that of the free alkoxide ion. dtic.mil

Metal-Ion Catalyzed Alcoholysis and Hydrolysis Processes

Investigations into Oxidative Transformation Pathways

The transformation of this compound through oxidative processes represents a critical area of study, particularly for the development of effective environmental detoxification methods. The presence of a bivalent sulfur atom makes the compound susceptible to oxidation, a reaction that is often faster and more efficient than hydrolysis for decontamination purposes.

Oxidation to Phosphorus-Sulfur Oxygenated Products (e.g., Sulfoxides and Sulfones)

The oxidation of thioethers, such as this compound, can proceed through a stepwise process to yield sulfoxides and subsequently sulfones. This transformation involves the addition of oxygen atoms to the sulfur atom, altering the electronic properties and reactivity of the molecule. While specific studies detailing the direct oxidation of this compound to its corresponding sulfoxide (B87167) and sulfone are not extensively available in the provided search results, the general principles of thioether oxidation are well-established in organic chemistry.

The initial oxidation product, a sulfoxide, is formed by the addition of a single oxygen atom to the sulfur. Further oxidation results in the formation of a sulfone, which contains two oxygen atoms double-bonded to the sulfur. Various oxidizing agents and catalytic systems can be employed to achieve these transformations, with the selectivity for sulfoxide versus sulfone formation often depending on the reaction conditions and the nature of the oxidant. organic-chemistry.orgorganic-chemistry.org For instance, certain catalysts exhibit high selectivity for sulfoxide formation without over-oxidation to the sulfone. organic-chemistry.org

The conversion to these oxygenated products is significant as it can alter the toxicity and environmental fate of the parent compound. The resulting sulfoxides and sulfones may exhibit different chemical and physical properties, influencing their solubility, persistence, and interaction with biological systems.

Catalytic Oxidation Systems for Environmental Detoxification

Catalytic oxidation offers a promising approach for the rapid and effective degradation of this compound and related organophosphorus compounds. These systems utilize catalysts to generate highly reactive species that can break down the chemical structure of the target compound.

Active halogen reagents, such as N,N-dichlorourethane, have been investigated as effective decontaminating agents for simulants of chemical warfare agents, including O,S-diethyl methylphosphonothiolate (B1215451) (OSDEMP), which shares structural similarities with this compound. The reaction of N,N-dichlorourethane with OSDEMP in an aqueous medium at room temperature is reported to be instantaneous.

The degradation process is complex and can proceed through multiple pathways, including:

P-S bond cleavage: This is a primary degradation pathway leading to the formation of less toxic phosphonic acid derivatives.

S-C and O-C bond cleavage: Cleavage of the sulfur-carbon and oxygen-carbon bonds further breaks down the molecule.

Formation of P-S-P bonds: Oxidation and hydrolysis can lead to the formation of pyrophosphate-like structures.

The reaction with N,N-dichlorourethane ultimately leads to the formation of ethyl methyl phosphonate (B1237965) (EMPA) and methylphosphonothioic acid, among other products. The mechanism involves the generation of active chlorine species that readily attack the sulfur atom, initiating the degradation cascade.

Reactant Decontaminating Agent Key Degradation Products Reaction Conditions
O,S-diethyl methylphosphonothiolate (OSDEMP)N,N-dichlorourethaneEthyl methyl phosphonate (EMPA), Methylphosphonothioic acidAqueous medium, Room temperature

This interactive table summarizes the key findings from the decontamination study of an this compound simulant.

Polyoxometalates (POMs) are a class of metal-oxygen clusters that have shown significant potential as catalysts for various chemical transformations, including the degradation of organic pollutants. Their catalytic activity often stems from their strong Brønsted acidity and high redox potential. nih.gov

While direct studies on the degradation of this compound using POMs were not found in the provided search results, research on the degradation of other organic compounds, such as diethyl phthalate (B1215562) (DEP), provides insights into the potential mechanisms. nih.gov POM catalysts, particularly when functionalized to be amphiphilic, can facilitate the degradation of organic substrates through a combination of adsorption, esterolysis, and oxidation. nih.gov

In such systems, the POM catalyst can concentrate the substrate, and in the presence of an oxidant like hydrogen peroxide, it can catalyze the breakdown of the molecule. nih.gov The process can lead to the formation of non-toxic end products like carbon dioxide and simple organic acids. nih.gov The high efficiency and potential for recyclability make POMs an attractive option for environmental remediation applications. nih.gov

Computational and Experimental Studies on Thermal and Photolytic Decomposition

Understanding the thermal and photolytic decomposition pathways of this compound is crucial for predicting its environmental persistence and for developing safe handling and disposal procedures.

Thermodynamic and Kinetic Characterization of Pyrolytic Dissociation Pathways

Pyrolysis involves the thermal decomposition of a compound in the absence of oxygen. Studies on related organophosphorus compounds provide a framework for understanding the potential pyrolytic dissociation pathways of this compound. For instance, the decomposition of similar compounds can involve rearrangements and the formation of various smaller molecules. researchgate.net

The thiono-thiolo rearrangement (O→S migration) is a known thermal reaction for some trialkyl phosphorothionates, which can be complex and proceed through ion-pair intermediates. researchgate.net High-temperature decomposition of related compounds has been shown to yield products such as triethyl phosphate, triethyl phosphorothiolate, and various sulfur-containing compounds. researchgate.net

Influence of Sensitizers on Photoreactivity and Degradation

The photoreactivity and subsequent degradation of this compound can be significantly influenced by the presence of sensitizers. These molecules absorb light energy and transfer it to the target compound or to other species in the medium, initiating or accelerating degradation pathways that would otherwise be slow or nonexistent. The role of sensitizers is particularly crucial in environmental matrices where direct photolysis of the compound may be limited by its absorption spectrum.

Research into the photodegradation of structurally related organophosphorus compounds has highlighted the efficacy of various sensitizers, which can be broadly categorized as natural and synthetic. While direct studies on this compound are limited, the principles derived from analogous compounds provide a framework for understanding its potential photosensitized degradation.

Natural Sensitizers:

Humic substances, ubiquitous in soil and aquatic environments, are well-documented natural photosensitizers. nih.govmdpi.com These complex organic macromolecules can enhance the degradation of pesticides through several mechanisms. They can absorb sunlight and generate reactive oxygen species (ROS) such as singlet oxygen (¹O₂), hydroxyl radicals (•OH), and superoxide (B77818) radicals (O₂⁻). mdpi.com These reactive species can then attack the this compound molecule, leading to its degradation.

The effect of humic substances can, however, be complex. While they can act as sensitizers, they can also act as light screens, reducing the amount of light available for direct photolysis, or quench excited states, thereby inhibiting degradation. nih.gov The net effect depends on the concentration and nature of the humic substances, as well as the specific characteristics of the water body. nih.govnih.gov For some organophosphorus pesticides, the presence of humic substances at certain concentrations has been shown to increase the rate of photolysis. nih.gov

Synthetic Sensitizers and Photocatalysts:

A variety of synthetic compounds and materials can also act as sensitizers or photocatalysts to enhance the degradation of organophosphorus compounds. These are often employed in water treatment technologies.

Acetone (B3395972): Simple ketones like acetone are known photosensitizers. Upon absorption of UV radiation, acetone can be excited to its triplet state, which can then transfer energy to the target molecule, promoting its degradation.

Titanium Dioxide (TiO₂): As a semiconductor photocatalyst, TiO₂ has been extensively studied for the degradation of a wide range of organic pollutants, including organophosphorus pesticides. indexcopernicus.com When irradiated with UV light of sufficient energy, TiO₂ generates electron-hole pairs, which lead to the formation of highly reactive hydroxyl radicals and superoxide radicals on the catalyst surface. These radicals are powerful oxidizing agents that can mineralize organophosphorus compounds.

Other Metal Oxides and Composites: Other metal oxides such as zinc oxide (ZnO) and composite materials like ZnO/reduced graphene oxide (rGO) have also demonstrated high efficiency in the photocatalytic degradation of organophosphorus pesticides. rsc.org These materials can offer advantages such as enhanced light absorption and better charge separation, leading to improved photocatalytic activity. rsc.org

The degradation of this compound in the presence of such sensitizers is expected to proceed via cleavage of the P-S-C or P-O-C linkages. Based on the degradation pathways of similar organophosphorus thioates like VX, potential degradation products could include ethyl methylphosphonic acid (EMPA) and methylphosphonic acid (MPA). researchgate.netmdpi.com

The following table summarizes the influence of various sensitizers on the degradation of organophosphorus compounds, providing a basis for understanding the potential effects on this compound.

Sensitizer/PhotocatalystTypeGeneral Effect on Organophosphorus Compound DegradationPotential Mechanism
Humic Substances NaturalCan enhance or inhibit degradation depending on concentration and conditions. nih.govnih.govGeneration of reactive oxygen species (¹O₂, •OH, O₂⁻); light screening. nih.govmdpi.com
Acetone SyntheticEnhances photodegradation.Triplet-triplet energy transfer.
Titanium Dioxide (TiO₂) SyntheticSignificantly enhances degradation. indexcopernicus.comPhotocatalytic generation of hydroxyl and superoxide radicals. indexcopernicus.com
Zinc Oxide (ZnO) SyntheticEnhances degradation. rsc.orgPhotocatalytic generation of reactive oxygen species. rsc.org

Biochemical Interaction Mechanisms and Enzymatic Transformations of O,s Diethyl Ethylphosphonothioate

Mechanistic Analysis of Acetylcholinesterase Interaction

The principal mechanism of toxicity for O,S-Diethyl ethylphosphonothioate is the inhibition of acetylcholinesterase (AChE), an essential enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.gov This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors and subsequent disruption of nerve function. nih.govnih.gov

The interaction between this compound and AChE culminates in the covalent modification of the enzyme's active site. The process, known as phosphonylation, involves the organophosphorus compound acting as an inhibitor that forms a stable, covalent bond with a critical serine residue within the catalytic triad (B1167595) of AChE. nih.govnih.govresearchgate.net This reaction prevents the enzyme from performing its natural function of breaking down acetylcholine. nih.gov

The catalytic site of AChE is located within a deep gorge, and specific subsites within this gorge facilitate the binding and orientation of the inhibitor. The acyl pocket of the active site, which includes residues such as Phenylalanine-295 and Phenylalanine-297, plays a role in correctly positioning the organophosphorus molecule for a nucleophilic attack. oup.com The hydroxyl group of the active site serine (Ser-203 in human AChE) acts as the nucleophile, attacking the electrophilic phosphorus atom of the this compound molecule. oup.comnih.gov This results in the formation of a phosphonylated enzyme conjugate, with the concurrent release of a leaving group. researchgate.net The resulting phosphonyl-AChE complex is exceptionally stable, rendering the enzyme inactive. nih.gov

This phosphonylated state can undergo a further, time-dependent dealkylation reaction known as "aging." researchgate.net This process results in a negatively charged, aged enzyme conjugate that is highly resistant to reactivation by standard antidotes. nih.govresearchgate.netnih.gov The stability of the aged enzyme is enhanced by electrostatic interactions, as the OP-oxygen atoms form hydrogen bonds with donors from the enzyme's catalytic subsites. nih.gov

The inhibition of acetylcholinesterase by organophosphorus compounds is typically characterized by a bimolecular process. The kinetics of this interaction have traditionally been described by an inhibitory rate constant, ki. oup.comnih.gov However, recent studies have revealed kinetic complexities, suggesting that the interaction may be more accurately represented by a multi-step model, especially for compounds like paraoxon, a structurally related organophosphate. oup.comnih.gov This model involves an initial reversible formation of an enzyme-inhibitor complex (characterized by an affinity constant, Kd) followed by the irreversible phosphonylation step (characterized by a phosphorylation rate constant, kp).

Table 1: Representative Kinetic Parameters for AChE Inhibition by Organophosphorus Compounds This table presents data for related organophosphorus compounds to illustrate the range of kinetic values.

Compound Class Enzyme Source Parameter Value Reference
Phosphoramidates Human Erythrocyte AChE Second-order rate constant 5.0 x 10² - 4.9 x 10⁶ M⁻¹min⁻¹ nih.gov
Paraoxon Human Recombinant AChE k₁ (association) 0.5 nM⁻¹h⁻¹ nih.gov

Mechanisms of Enzyme Reactivation by Nucleophilic Oximes

Reactivation of phosphonylated AChE is a critical therapeutic strategy following exposure to organophosphorus compounds. researchgate.net This is achieved through the administration of strong nucleophilic agents, most commonly pyridinium (B92312) oximes like pralidoxime (B1201516) (2-PAM) and obidoxime. researchgate.netresearchgate.netmdpi.com

The mechanism of reactivation involves the oxime functioning as a more potent nucleophile than water, directly attacking the phosphorus atom of the phosphonyl-serine bond. researchgate.net The oximate anion (C=N-O⁻) of the reactivator performs a nucleophilic displacement on the phosphorus atom. researchgate.net This breaks the covalent bond between the organophosphorus moiety and the serine residue, leading to the formation of a phosphorylated oxime and the regeneration of the active, functional acetylcholinesterase enzyme. researchgate.netmdpi.com

The efficacy of oxime reactivators is highly dependent on the chemical structure of the specific organophosphorus compound attached to the AChE active site. researchgate.net For instance, AChE inhibited by certain organophosphonates is readily reactivated, whereas enzyme inhibited by various phosphoramidates has shown resistance to oxime-induced reactivation. researchgate.net Furthermore, the "aging" process, a dealkylation of the phosphonylated enzyme, can render the inhibited enzyme resistant to reactivation by oximes, making prompt administration of these antidotes crucial. nih.gov

Enzymatic Hydrolysis and Biotransformation Pathways

In addition to interactions with target enzymes like AChE, this compound can be metabolized by other enzymes, leading to its detoxification. A key enzyme family involved in this process is the organophosphorus hydrolases.

Organophosphorus hydrolase (OPH), a bacterial phosphotriesterase, is a broad-spectrum enzyme capable of detoxifying a wide array of organophosphorus neurotoxins. nih.govnih.govmdpi.com OPH catalyzes the hydrolysis of various phosphorus-ester bonds, including P-O, P-F, P-CN, and crucially, P-S bonds. nih.govmdpi.com This enzymatic hydrolysis typically results in products with significantly reduced toxicity. nih.govmdpi.com The use of OPH is considered a promising therapeutic approach because it can rapidly hydrolyze organophosphorus agents in the circulatory system, preventing them from reaching the central nervous system. mdpi.com

Organophosphorus hydrolase exhibits catalytic activity towards organophosphorothioates containing P-S bonds, such as this compound. nih.gov The enzyme is capable of cleaving the P-S bond, which is a key step in the detoxification of V-type nerve agents and related pesticides. nih.govnih.gov The catalytic rates (kcat) for the hydrolysis of P-S bonds by OPH can vary widely, with reported values ranging from 0.0067 to 167 s-1. nih.gov This demonstrates that while OPH is capable of cleaving this type of bond, the efficiency can be substrate-dependent. nih.gov Studies on V-agent simulants, such as O,S-diethyl methylphosphonothioate, have confirmed that catalysts can be designed to achieve selective P-S bond cleavage, yielding non-toxic products like ethyl methyl phosphonic acid (EMPA). nih.gov Furthermore, some phosphotriesterases, like Sb-PTE from Sphingobium sp. strain TCM1, have been identified that can effectively hydrolyze compounds with phosphorus-sulfur bonds. acs.org

Table 2: Catalytic Rates of OPH for Different Phosphorus-Ester Bonds

Bond Type Catalytic Rate (kcat) Range (s⁻¹) Reference
P-O 67 - 5000 nih.gov
P-F 0.01 - 500 nih.gov

Organophosphorus Hydrolase (OPH) Catalytic Mechanisms

Structural and Functional Role of Metal Co-factors in OPH Activity

Organophosphorus hydrolase (OPH), a bacterial enzyme, is renowned for its ability to detoxify a wide array of organophosphorus compounds by cleaving various phosphorus-ester bonds (P-O, P-F, P-CN, and P-S). nih.gov The catalytic activity of OPH is fundamentally dependent on a bimetallic center located within its active site. nih.govrsc.org While direct crystallographic or kinetic studies on the interaction of OPH with this compound are not extensively documented, the established mechanism for analogous organophosphorus compounds provides a strong model for its hydrolysis.

The active site of OPH typically contains two divalent metal ions, most commonly zinc (Zn²⁺), which are crucial for catalysis. nih.gov These metal cofactors are not merely structural components but are intimately involved in the chemical reaction. One of the metal ions is thought to activate the phosphoryl oxygen of the substrate, making the phosphorus atom more susceptible to nucleophilic attack. nih.gov The second metal ion is believed to participate in activating a water molecule, which then acts as the nucleophile to hydrolyze the substrate. nih.gov

Research on OPH mutants has further illuminated the importance of the metal cofactors and the surrounding amino acid residues. Modifications to histidine residues near the bimetallic active site have been shown to alter the enzyme's metal stoichiometry and substrate specificity. nih.gov For instance, certain mutations have led to an increased specificity for substrates with a P-S bond, which is present in this compound, while decreasing activity towards substrates with a P-F bond. nih.gov These findings suggest that the structural flexibility and access of larger substrates to the active site can be modulated by changes in metal coordination, which could have significant implications for the enzymatic degradation of this compound. nih.gov Furthermore, the expression of OPH has been linked to iron homeostasis in some soil bacteria, suggesting a broader physiological role for the enzyme beyond just organophosphate degradation. nih.gov

Table 1: Impact of Active Site Modifications in Organophosphorus Hydrolase on Substrate Specificity

Enzyme Variant Modification Change in Metal Stoichiometry Effect on P-S Bond Substrate Specificity Effect on P-F Bond Substrate Specificity
Native OPH None 2 metals per active site Baseline Baseline
H254R Histidine at position 254 replaced with Arginine Reduced to 2 metals per dimer 2-30 fold increase Substantially decreased
H257L Histidine at position 257 replaced with Leucine Reduced to 2 metals per dimer 2-30 fold increase Substantially decreased
H254R/H257L Double modification Reduced to 2 metals per dimer 2-30 fold increase Substantially decreased

Data synthesized from research on OPH mutants and their effects on various organophosphorus substrates. nih.gov

Biotransformation by Other Esterase Systems (e.g., DFPase)

Diisopropylfluorophosphatase (DFPase), another key enzyme in the study of organophosphate degradation, presents an alternative pathway for the biotransformation of compounds like this compound. acs.org DFPase, particularly the squid-type, utilizes a calcium ion (Ca²⁺) as a critical cofactor in its catalytic mechanism. nih.gov

The proposed mechanism for DFPase-catalyzed hydrolysis involves the coordination of the organophosphate to the catalytic calcium ion. acs.org This interaction polarizes the P-F or a similar labile bond, facilitating nucleophilic attack. acs.org Theoretical studies on the hydrolysis of DFP (diisopropylfluorophosphate) by DFPase suggest that an aspartate residue (Asp229) acts as the nucleophile, attacking the phosphorus center to form a pentavalent intermediate. acs.org This is followed by the cleavage of the P-F bond, resulting in a phosphoacyl enzyme intermediate. acs.org A water molecule, activated by another residue, then hydrolyzes this intermediate to regenerate the enzyme and release the product. acs.org

While the primary substrates for DFPase are fluorophosphonates, its ability to hydrolyze other organophosphates suggests it could potentially act on the P-S bond in this compound. The active site of DFPase is described as a hydrophobic cleft with the catalytic calcium at its base, which can accommodate various organophosphate structures. nih.gov However, the specificity of DFPase is generally narrower than OPH, with a preference for P-F and P-CN bonds over P-O or P-S bonds. nih.gov Despite this, the fundamental mechanism of metal-assisted hydrolysis provides a valuable model for understanding the potential biotransformation of this compound by this class of enzymes.

Table 2: Key Residues and Cofactors in DFPase Catalytic Mechanism

Component Role in Hydrolysis
Calcium Ion (Ca²⁺) Cofactor; coordinates with the organophosphate substrate, activating it for nucleophilic attack. nih.gov
Aspartate 229 (Asp229) Proposed nucleophile; attacks the phosphorus center of the substrate. acs.org
Histidine 287 (His287) Implicated in protonating the leaving group; substitution leads to decreased activity. nih.gov

Based on studies of DFPase-catalyzed hydrolysis of organophosphates. nih.govacs.orgnih.gov

Microbial Degradation Pathways in Environmental Matrices

The fate of this compound in the environment is largely determined by the metabolic activities of soil and water microorganisms. While specific studies on the microbial degradation of this compound are limited, research on analogous phosphonothioates and other organophosphorus compounds provides significant insights into the likely degradation pathways.

Microorganisms, particularly bacteria from the genus Pseudomonas, have demonstrated a remarkable capacity to utilize organophosphorus compounds as a source of carbon, phosphorus, or sulfur. nih.govnih.govnih.gov The degradation of S-2-di-isopropylaminoethyl O-ethyl methylphosphonothioate (VX), a structurally related nerve agent, in various soils has been shown to yield ethyl hydrogen methylphosphonate (B1257008) and methylphosphonic acid as the primary phosphorus-containing products. researchgate.net This suggests that the initial steps of degradation involve the cleavage of the P-S bond, a process that could be applicable to this compound.

The regulation of the genes responsible for organophosphorothionate degradation appears to be complex and dependent on the nutritional needs of the microorganism. nih.gov For instance, the enzymes involved may be induced when the compound is utilized as a source of phosphorus, carbon, or sulfur. nih.gov The initial enzymatic attack on a phosphonothioate can occur at different sites, leading to various metabolic intermediates. For example, the degradation of ethyl mercaptan, a potential breakdown product of this compound, by Pseudomonas sp. proceeds through diethyl disulfide to eventually yield sulfate. nih.gov

Table 3: Potential Microbial Degradation Products of this compound and Related Compounds

Parent Compound Microorganism(s) Identified/Potential Degradation Products
S-2-di-isopropylaminoethyl O-ethyl methylphosphonothioate (VX) Soil microorganisms Ethyl hydrogen methylphosphonate, Methylphosphonic acid. researchgate.net
Ethyl Mercaptan Pseudomonas sp. Diethyl disulfide, Ethyl aldehyde, Sulfate. nih.gov
Diethyl phthalate (B1215562) Pseudomonas putida Phthalic acid. nih.gov

Based on degradation studies of analogous organophosphorus compounds. nih.govnih.govresearchgate.net

Theoretical and Computational Chemistry Investigations of O,s Diethyl Ethylphosphonothioate

Advanced Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to elucidating the complex reaction mechanisms involving organophosphorus compounds. These computational approaches model the electronic structure of molecules to predict their behavior in chemical reactions.

Density Functional Theory (DFT) has become a vital tool for investigating the mechanisms of organic reactions. nih.gov It offers a balance between computational cost and accuracy, making it suitable for studying complex molecular systems. nih.gov DFT calculations are used to map out potential energy surfaces for reactions, allowing researchers to distinguish between different possible pathways, such as concerted versus stepwise mechanisms. nih.govpku.edu.cn For organophosphorus compounds, methods like the B3LYP hybrid functional combined with a standard basis set such as 6-31G* are commonly employed to study reactivity and molecular structure. jocpr.comresearchgate.net

In the context of phosphonothioates and related esters, theoretical studies can explore reaction pathways such as hydrolysis or catalysis. For instance, a proposed mechanism for the catalyzed methanolysis of related phosphorothioates involves the coordination of a Lewis acid catalyst to the phosphoryl oxygen, which enhances the phosphorus atom's electrophilicity. rsc.org This is followed by a nucleophilic attack on the phosphorus center. rsc.org DFT can be used to model each step of this proposed pathway, calculating the geometries and energies of reactants, intermediates, transition states, and products to determine the most favorable reaction course. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be calculated to understand the electrophilic and nucleophilic nature of the reactants. researchgate.net

A critical aspect of studying reaction mechanisms is the determination of the activation energy (or activation barrier), which governs the reaction rate. DFT and ab initio methods are used to calculate the energy of the transition state, which is the highest energy point along the reaction coordinate. nih.gov The difference in energy between the reactants and the transition state defines the activation barrier.

Computational studies on related organophosphorus compounds, such as diethyl α-acylphosphonates, illustrate how DFT can be used to assess the thermodynamics of a reaction. jocpr.comresearchgate.net By calculating changes in free energy (ΔrG), enthalpy (ΔrH), and energy (ΔrE), researchers can predict whether a reaction is thermodynamically favorable. jocpr.comresearchgate.net A negative ΔrG indicates a spontaneous reaction, while the magnitude of the activation barrier determines its kinetic feasibility. jocpr.com For example, theoretical calculations have been used to show that the formation of α-iminophosphonates from certain reactants is not thermodynamically favored. researchgate.net

Table 1: Example of Calculated Thermodynamic Data for a Reaction Involving Diethyl Phosphonate (B1237965) Analogs (DFT/B3LYP/6-31G(d)) researchgate.net Note: The data below is for the reaction of diethyl 1-oxomethylphosphonates with α-aminophenylalaninemethylester, illustrating the type of data generated in these studies.

Reactant CombinationΔrE (kcal/mol)ΔrH (kcal/mol)ΔrG (kcal/mol)
Reaction I -14.382-14.382-15.945

This interactive table demonstrates the kind of thermodynamic values calculated to predict reaction spontaneity.

The surrounding environment, particularly the solvent, can have a profound impact on reaction rates and mechanisms. osti.gov Computational models can account for these solvation effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. These models are crucial for accurately simulating reactions in solution. osti.gov

The catalytic decomposition of phosphonothioates is an area of significant interest. Studies on the lanthanum ion (La³⁺)-catalyzed methanolysis of O,O-diethyl S-phenyl phosphorothioate (B77711), an analog of the title compound, demonstrate the power of catalysis. rsc.org In this system, the catalyst, proposed to be a dimeric lanthanum methoxide (B1231860) species, dramatically accelerates the reaction. rsc.org The mechanism involves the La³⁺ ion acting as a Lewis acid to activate the P=O or P=S bond, while a coordinated methoxide ion acts as the nucleophile. rsc.org This catalytic system can produce rate accelerations of many millions-fold compared to the uncatalyzed reaction. rsc.org

Table 2: Catalytic Acceleration in the Methanolysis of V-agent Simulants rsc.org

SubstrateCatalyst SystemRate Acceleration (relative to background)
O,O-diethyl S-(p-nitrophenyl) phosphorothioate2 mM La(OTf)₃ with equimolar NaOCH₃9,700,000-fold
O,O-diethyl S-phenyl phosphorothioate2 mM La(OTf)₃ with equimolar NaOCH₃9,300,000-fold

Molecular Modeling and Dynamics Simulations

While quantum chemistry focuses on the details of chemical bond breaking and formation, molecular modeling and dynamics simulations are used to study the physical movements, conformational changes, and interactions of molecules over time. nih.gov

O,S-Diethyl ethylphosphonothioate and related organophosphorus compounds are known for their biological activity, often as inhibitors of enzymes like acetylcholinesterase (AChE). nih.govfishersci.com Molecular dynamics (MD) simulations are a powerful tool for understanding the physical basis of these interactions. nih.gov Using software packages like GROMACS, AMBER, or NAMD, researchers can build a computational model of the target protein and simulate how the phosphonothioate binds to its active site. lmu.edu

These simulations can reveal the specific binding pose of the inhibitor, identify the key amino acid residues involved in the interaction through forces like hydrogen bonds and van der Waals interactions, and observe conformational changes in both the inhibitor and the protein upon binding. nih.govnoaa.gov For inhibitors that form a covalent bond with the protein, such as the phosphonylation of a serine residue in the AChE active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. paperdigest.org QM/MM methods treat the chemically reactive region (the inhibitor and the active site residues) with high-level quantum chemistry, while the rest of the protein and solvent are modeled with more computationally efficient molecular mechanics, providing a detailed view of the enzymatic reaction mechanism. paperdigest.org

A molecule like this compound is not a rigid structure; its ethyl and ethoxy groups can rotate around single bonds, leading to a variety of different three-dimensional shapes, or conformations. The distribution of these conformations and the dynamics of their interconversion are crucial for understanding the molecule's properties and its ability to interact with a biological target.

Molecular dynamics simulations can be used to perform a thorough conformational analysis. nih.gov By simulating the molecule's motion over time, a trajectory is generated that samples its various accessible conformations. lmu.edu Analysis of this trajectory can identify the lowest-energy (most stable) conformers and the energy barriers between them. This provides insight into the molecule's flexibility and the specific shapes it is most likely to adopt. This information is vital, as the biological activity of a small molecule often depends on its ability to adopt a specific conformation that is complementary to the binding site of a protein.

Structure-Reactivity and Structure-Activity Relationship (SAR) Modeling

The prediction of chemical behavior and biological activity from molecular structure is a cornerstone of modern computational chemistry. For organophosphorus compounds like this compound, Structure-Reactivity and Structure-Activity Relationship (SAR) models are invaluable tools. These models seek to establish a mathematical relationship between the structural or physicochemical properties of a molecule and its observed reactivity or biological effect.

Correlation of Molecular Descriptors with Chemical Reactivity Profiles

The chemical reactivity of this compound is governed by its molecular structure and the distribution of electrons within the molecule. Computational methods allow for the calculation of various molecular descriptors that can be correlated with experimental reactivity data. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic properties of the molecule. For this compound, key descriptors would include partial atomic charges on the phosphorus, sulfur, and oxygen atoms, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap. A lower LUMO energy, for instance, would suggest a higher susceptibility to nucleophilic attack, a common reaction pathway for phosphonothioates.

Steric Descriptors: These describe the three-dimensional shape and size of the molecule. Descriptors such as molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) can be calculated. The steric hindrance around the phosphorus center, influenced by the ethyl and ethoxy groups, will significantly impact the accessibility of the reaction center to other molecules.

Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule, reflecting its connectivity and branching. Indices like the Wiener index and Randić index can be correlated with physical properties and reactivity.

Table 1: Representative Molecular Descriptors for Structure-Reactivity Analysis

Descriptor CategorySpecific DescriptorPotential Influence on Reactivity of this compound
Electronic Partial Atomic Charge on PInfluences susceptibility to nucleophilic or electrophilic attack.
HOMO EnergyRelates to the ability to donate electrons.
LUMO EnergyRelates to the ability to accept electrons; crucial for reactions with nucleophiles.
Steric Molecular VolumeAffects diffusion rates and accessibility of the reaction center.
Steric Hindrance at PCan impede the approach of reactants.
Topological Wiener IndexCorrelates with various physicochemical properties, including boiling point and viscosity.

Theoretical Prediction of Binding Affinities and Catalytic Potencies

A significant application of computational chemistry to organophosphorus compounds is the prediction of their interactions with biological targets, often enzymes. For this compound, a key area of interest would be its potential to inhibit cholinesterases, a characteristic of many organophosphorus compounds.

Binding Affinity Prediction:

The strength of the interaction between a ligand, such as this compound, and a protein's binding site is quantified by the binding affinity. Computational methods to predict this include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Scoring functions are then used to estimate the binding affinity. For this compound, docking studies could be performed with acetylcholinesterase to predict its binding mode and affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the ligand-protein complex over time, allowing for a more detailed analysis of the interactions and the stability of the complex. These simulations can be used to calculate the free energy of binding, providing a more accurate prediction of binding affinity.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method treats the active site of the protein and the ligand with high-level quantum mechanics, while the rest of the protein is treated with more computationally efficient molecular mechanics. This approach is particularly useful for studying reactions within the enzyme's active site, such as the phosphorylation of a serine residue by this compound.

Catalytic Potency Prediction:

Computational methods can also be used to predict the efficiency of catalysts in degrading compounds like this compound. This is crucial for developing decontamination technologies. Studies on related phosphonothioates have explored the use of various metal-based catalysts. Theoretical investigations in this area would involve:

Modeling Reaction Mechanisms: Using quantum chemical calculations (e.g., Density Functional Theory - DFT) to elucidate the step-by-step mechanism of the catalyzed reaction. This can help in identifying the rate-determining step and understanding the role of the catalyst.

Calculating Activation Barriers: The energy barrier that must be overcome for a reaction to occur (the activation energy) can be calculated. Lower activation barriers indicate higher catalytic potency.

Table 2: Computational Methods for Predicting Biological Interactions

MethodApplication to this compoundPredicted Outcome
Molecular Docking Predicting the binding pose in the active site of acetylcholinesterase.Binding affinity score, key interacting residues.
Molecular Dynamics Simulating the dynamic behavior of the compound within the enzyme's active site.Stability of the complex, free energy of binding.
QM/MM Modeling the chemical reaction of enzyme inhibition.Reaction mechanism, activation energies.
DFT Calculations Investigating the mechanism of catalytic degradation.Reaction pathways, catalytic efficiency.

While direct computational studies on this compound are sparse, the theoretical frameworks and computational tools are well-established. Future research applying these methods will be instrumental in elucidating the specific structure-reactivity and structure-activity relationships of this compound, paving the way for a more comprehensive understanding of its chemical and biological properties.

Advanced Analytical Methodologies for Characterization and Monitoring of O,s Diethyl Ethylphosphonothioate

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a cornerstone for the analysis of complex mixtures containing O,S-Diethyl ethylphosphonothioate. It allows for the separation of the target analyte from matrix interferences and structurally similar compounds, which is a prerequisite for accurate identification and quantification.

Gas Chromatography (GC) with Selective Detectors

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile organophosphorus compounds like this compound. The choice of detector is crucial for achieving high sensitivity and selectivity.

Flame Photometric Detector (FPD) : The FPD is highly selective for phosphorus- and sulfur-containing compounds. It is a robust and widely used detector for the analysis of organophosphorus pesticides and nerve agent-related compounds.

Nitrogen-Phosphorus Detector (NPD) : An NPD offers excellent sensitivity and selectivity for nitrogen- and phosphorus-containing compounds. nih.gov This makes it particularly suitable for the trace analysis of this compound in various matrices. nih.gov The high sensitivity of the GC-NPD method allows for the development of bioanalytical methods for pharmacokinetic studies of related compounds. nih.gov

Mass Spectrometry (MS) as a Detector : When coupled with a mass spectrometer, GC provides a powerful tool for both separation and identification. GC-MS allows for the acquisition of mass spectra of the separated compounds, which can be compared with spectral libraries for positive identification. The use of retention indices, calculated from an analysis of a mixture of n-alkanes, further aids in the reliable identification of target compounds.

Table 1: GC Detectors for this compound Analysis

Detector Selectivity Common Applications
Flame Photometric Detector (FPD) Phosphorus and Sulfur Environmental analysis, pesticide residue analysis
Nitrogen-Phosphorus Detector (NPD) Nitrogen and Phosphorus Trace analysis, bioanalytical methods, pharmacokinetics
Mass Spectrometer (MS) Universal (scan mode) or Selective (SIM mode) Confirmatory analysis, structural elucidation, library matching

Liquid Chromatography (LC) and Nano-LC in Complex Matrices

For less volatile degradation products or for analyses in complex aqueous matrices, liquid chromatography is often the method of choice. LC avoids the high temperatures of the GC inlet, which could cause thermal degradation of labile compounds. nih.gov

Reversed-Phase LC : This is a common mode of LC used for the separation of organophosphorus compounds. A C18 column is frequently employed with a mobile phase consisting of solvents like acetonitrile (B52724) and methanol (B129727) with an aqueous buffer. nih.gov

Packed Capillary LC : The use of packed capillary columns in LC-MS offers an attractive alternative to GC-MS for analyzing degradation products in aqueous samples, as it allows for direct analysis without derivatization and reduces the risk of thermal decomposition. nih.gov

Nano-LC : Recent advancements have explored the coupling of nano-liquid chromatography with electron ionization mass spectrometry (nanoLC-EI-MS). mdpi.com This technique shows promise for biochemical analysis by offering matrix effect-free analysis and reproducible mass spectra, which are beneficial for compound identification. mdpi.com While ESI is a primary ionization technique for LC-MS, it can be susceptible to matrix effects and is generally limited to polar or ionizable compounds. mdpi.com

Mass Spectrometry for Structural Elucidation and Degradation Product Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of this compound and its degradation products. Different ionization techniques and analysis modes provide complementary information.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

EI and CI are classic ionization techniques, typically coupled with GC.

Electron Ionization (EI) : EI is a hard ionization technique that produces extensive fragmentation. nih.gov While this fragmentation pattern is highly reproducible and serves as a "fingerprint" for library matching, it often results in a weak or absent molecular ion, making it difficult to determine the molecular weight of an unknown compound. nist.govnih.govnist.gov The NIST WebBook contains EI mass spectra for this compound and related compounds, which are valuable for identification purposes. nist.gov

Chemical Ionization (CI) : CI is a softer ionization technique that typically produces a prominent protonated molecule ([M+H]+), providing clear molecular weight information. nih.govnih.gov This is particularly useful for identifying degradation products where the molecular ion is not observed in EI-MS. nih.gov Reagent gases like methane (B114726) or isobutane (B21531) are commonly used, but methanol has also been shown to be an effective CI reagent for this class of compounds, offering logistical advantages for on-site analysis. nih.gov

Table 2: Comparison of EI and CI Mass Spectrometry for this compound Analysis

Feature Electron Ionization (EI) Chemical Ionization (CI)
Ionization Energy High (typically 70 eV) Low (via reagent gas ions)
Fragmentation Extensive, complex spectra Minimal, "soft" ionization
Molecular Ion Often weak or absent Strong protonated molecule ([M+H]+)
Primary Use Structural fingerprinting, library matching Molecular weight determination

Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS) for Trace Analysis

ESI is a soft ionization technique ideally suited for LC-MS, allowing for the analysis of polar, non-volatile, and thermally labile compounds.

ESI-MS : ESI is highly effective for generating ions of degradation products directly from a liquid phase, making it compatible with aqueous samples. nih.gov It is considered a cornerstone technique for a wide range of analytical applications due to its high selectivity and sensitivity. semanticscholar.org Thermospray ionization, an earlier technique, has also been used for the LC-MS analysis of related compounds, demonstrating the ability to detect picogram quantities. nih.gov

Tandem Mass Spectrometry (MS/MS) : ESI coupled with tandem mass spectrometry (ESI-MS/MS) is a powerful technique for trace analysis and structural confirmation. nih.gov By selecting a specific precursor ion (e.g., the protonated molecule) and fragmenting it, a product ion spectrum is generated that is highly specific to the analyte. nih.gov This method significantly enhances the signal-to-noise ratio and is used to identify characteristic fragment ions, which aids in the confident identification of compounds in complex matrices. d-nb.info The technique has been successfully applied to identify various V-type nerve agents and their degradation products in environmental and biological samples. nih.gov

Identification of Phosphonylated and Disulfide Adducts

This compound and related V-type agents can covalently bind to proteins, such as albumin, forming characteristic adducts. The detection of these adducts can serve as a biomarker for exposure.

Phosphonylated Adducts : These form when the organophosphorus compound covalently binds to nucleophilic amino acid residues on a protein, such as tyrosine or lysine. d-nb.infonih.gov High-resolution mass spectrometry can identify the specific peptides modified by the agent. d-nb.info For instance, characteristic ions like the methyl phosphonate (B1237965) tyrosine imine ion can indicate modification by V-type agents. d-nb.info The identification of specific phosphonylated peptides can serve as stable and suitable potential biomarkers for exposure. d-nb.info

Disulfide Adducts : These adducts can form through a disulfide bond exchange between the thiol group from the leaving group of the V-agent and cysteine residues on proteins like albumin. d-nb.info The detection of these disulfide adducts, often alongside phosphonylated sites, provides further verification of exposure. d-nb.info

Analysis of these adducts typically involves enzymatic digestion of the adducted protein, followed by LC-MS/MS analysis of the resulting peptides to identify the specific sites of modification. d-nb.info

Spectroscopic Characterization Techniques

The definitive identification and in-depth analysis of this compound rely on a suite of advanced spectroscopic methods. These techniques provide detailed information on the molecule's structure, functional groups, and behavior in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Structural Confirmation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and for investigating reaction mechanisms involving this compound. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ³¹P, a comprehensive picture of the molecular framework can be constructed. nih.gov

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the ethyl groups attached to the oxygen and sulfur atoms. The methylene (B1212753) protons (CH₂) of the O-ethyl group would appear as a quartet due to coupling with the adjacent methyl protons, which in turn would appear as a triplet. Similarly, the S-ethyl group would exhibit a quartet for its methylene protons and a triplet for its methyl protons, though their chemical shifts would differ from those of the O-ethyl group due to the different electronic environments.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The spectrum would show separate resonances for the methyl and methylene carbons of both the O-ethyl and S-ethyl groups. The chemical shifts of these carbons are sensitive to the electronegativity of the atom they are bonded to, allowing for clear differentiation between the carbons of the O-ethyl and S-ethyl moieties.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly powerful for characterizing organophosphorus compounds. Since this compound contains a single phosphorus atom, its ³¹P NMR spectrum would display a single resonance. The chemical shift of this peak is highly characteristic of the +5 oxidation state of the phosphorus and the nature of the atoms directly bonded to it (oxygen, sulfur, and carbon). This provides a definitive confirmation of the phosphonothioate core structure. magritek.com Furthermore, ³¹P NMR is invaluable for mechanistic studies, as changes in the phosphorus chemical shift can be used to track the progress of reactions such as oxidation, hydrolysis, or substitution at the phosphorus center. scielo.br

Mechanistic Studies: The combination of ¹H, ¹³C, and ³¹P NMR is crucial for elucidating reaction mechanisms. For instance, in studies of the thiono-thiolo rearrangement, NMR can be used to follow the conversion of a thiono isomer (P=S) to a thiolo isomer (P=O) by monitoring the disappearance of the starting material's signals and the appearance of the product's signals over time. researchgate.net Similarly, the formation of intermediates or byproducts can be detected and characterized, providing a deeper understanding of the reaction pathways.

A summary of expected NMR data for this compound is presented below:

NucleusFunctional GroupExpected Chemical Shift (ppm)Expected Multiplicity
¹H O-CH₂-CH₃~4.1Quartet
O-CH₂-CH₃~1.3Triplet
S-CH₂-CH₃~2.9Quartet
S-CH₂-CH₃~1.4Triplet
P-CH₂-CH₃~1.9Multiplet
P-CH₂-CH₃~1.1Triplet
¹³C O-CH₂~62Singlet
O-CH₃~16Singlet
S-CH₂~28Singlet
S-CH₃~15Singlet
P-CH₂~25 (with P-C coupling)Singlet
P-CH₃~7 (with P-C coupling)Singlet
³¹P P=S~94Singlet

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide valuable information about the functional groups present in a molecule. Both methods probe the vibrational energy levels of molecules, but they are based on different physical principles and have different selection rules, often resulting in complementary information. iitm.ac.in

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, characteristic IR absorption bands would be observed for the various functional groups. The P=S (thiono) stretching vibration is a key diagnostic band and typically appears in the region of 600-700 cm⁻¹. irdg.org The P-O-C stretching vibrations would be expected to produce strong absorptions in the 1000-1100 cm⁻¹ region. The C-H stretching vibrations of the ethyl groups will be prominent in the 2800-3000 cm⁻¹ range. irdg.org The presence and position of these bands provide strong evidence for the identity of the compound.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The scattered light has a different frequency from the incident light, and the frequency shift corresponds to the vibrational energy levels of the molecule. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. This often makes Raman a better technique for observing symmetric vibrations and bonds involving heavier atoms. For this compound, the P=S stretching vibration, which may be weak in the IR spectrum, can give a strong signal in the Raman spectrum. acs.orgmdpi.com The P-S-C and S-C-C bending modes would also be observable.

The combination of IR and Raman spectroscopy provides a more complete vibrational profile of this compound, aiding in its unambiguous identification and the analysis of its purity.

A summary of key vibrational frequencies for this compound is provided below:

Functional GroupVibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
P=SStretching600-700600-700 (often stronger)
P-O-CStretching1000-1100Present
C-H (sp³)Stretching2800-30002800-3000
C-CStretching800-1200Present
P-S-CBending< 600Present

UV-Visible Spectroscopy for Reaction Kinetics Monitoring

UV-Visible (UV-Vis) spectroscopy is a valuable technique for monitoring the progress of chemical reactions in real-time by measuring the change in absorbance of a solution over time. researchgate.netnih.gov This method is particularly useful when one or more of the reactants, intermediates, or products absorb light in the UV-Vis region of the electromagnetic spectrum. thermofisher.comthermofisher.com

For this compound itself, the chromophores present (P=S, C-S, and C-O bonds) generally result in weak absorption in the accessible UV region. However, UV-Vis spectroscopy becomes a powerful tool when this compound is involved in reactions that lead to the formation of products with strong UV-Vis absorption or the consumption of a reactant that absorbs strongly.

Reaction Kinetics Monitoring: The rate of a reaction involving this compound can be determined by monitoring the change in concentration of a UV-Vis active species as a function of time. sapub.org According to the Beer-Lambert Law, absorbance is directly proportional to the concentration of the absorbing species. By measuring the absorbance at a specific wavelength (λ_max) where the species of interest has maximum absorption and other components of the reaction mixture have minimal absorption, a kinetic trace can be generated.

For example, if this compound reacts with a chromophoric reagent, the disappearance of the reagent's color (and thus its absorbance) can be followed. Conversely, if the reaction produces a colored product, the increase in absorbance at the product's λ_max can be monitored. From the kinetic trace, the reaction order, rate constant, and activation energy can be determined.

The choice of solvent is critical in UV-Vis kinetic studies, as the solvent can influence the position and intensity of absorption bands. Common solvents that are transparent in the UV-Vis region, such as water, ethanol, and acetonitrile, are often employed.

Development of Integrated Analytical Platforms for Rapid Detection and Verification

The need for rapid, sensitive, and on-site detection of organophosphorus compounds, including this compound, has driven the development of integrated analytical platforms. These platforms often combine separation techniques with sensitive detection methods to provide a comprehensive and confirmatory analysis.

One promising approach involves the coupling of micro-solid phase extraction (μ-SPE) with gas chromatography-mass spectrometry (GC-MS). In this setup, a small sorbent bed is used to extract and preconcentrate the analyte from a complex matrix. The analyte is then thermally desorbed and introduced into the GC-MS system for separation and identification. This integration allows for sample cleanup, concentration, and analysis in a single, automated process, significantly reducing analysis time and sample handling.

Another area of development is in the miniaturization of analytical systems, leading to the creation of "lab-on-a-chip" devices. These microfluidic platforms can integrate sample injection, separation, and detection on a single chip. For the analysis of this compound, a micro-gas chromatograph could be coupled with a miniaturized mass spectrometer or a surface acoustic wave (SAW) sensor. These integrated systems offer the potential for portable, real-time monitoring in the field.

Furthermore, advancements in ambient ionization mass spectrometry techniques, such as Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI), allow for the direct analysis of samples in their native state with minimal or no sample preparation. When coupled with high-resolution mass spectrometry, these methods can provide rapid and highly specific detection and verification of this compound on various surfaces.

The continuous development of these integrated analytical platforms is crucial for enhancing the capabilities of rapid detection and verification in various applications, from environmental monitoring to forensic analysis.

Environmental Fate and Transformation Mechanisms of O,s Diethyl Ethylphosphonothioate

Environmental Degradation Pathways (Hydrolysis, Oxidation, Photolysis) in Soil and Water Systems

The environmental degradation of O,S-diethyl ethylphosphonothioate proceeds through several key pathways, with hydrolysis and oxidation being the most significant. The persistence of this compound is influenced by environmental factors such as pH, temperature, microbial activity, and the presence of oxidizing agents.

Hydrolysis: In aqueous environments, this compound is susceptible to hydrolysis, which involves the cleavage of its ester bonds. The hydrolysis can occur at both the P-S and P-O linkages. The rate of hydrolysis is significantly dependent on the pH of the surrounding medium. Generally, for organophosphorus compounds of this nature, hydrolysis is faster under alkaline conditions compared to neutral or acidic conditions.

Cleavage of the P-S bond is a primary hydrolytic pathway, leading to the formation of ethylphosphonic acid derivatives. The hydrolysis of the P-O ethyl ester bond can also occur, though typically at a slower rate. In soil, the rate of hydrolysis is also influenced by the soil type, organic matter content, and moisture levels, with microbial activity often playing a role in accelerating this process.

Oxidation: Oxidation is a rapid degradation pathway for this compound, primarily targeting the sulfur atom. The bivalent sulfur is readily oxidized to a sulfoxide (B87167) and subsequently to a sulfone. This process can be initiated by various oxidizing agents present in the environment, such as hydroxyl radicals, or through decontamination processes using agents like hypochlorite (B82951) or N-chloramines. Studies on the decontamination of this compound have shown that oxidation can be an instantaneous reaction. For instance, reaction with N,N-dichlorourethane leads to immediate degradation. In soil and water, oxidative processes are driven by both abiotic factors (e.g., reaction with reactive oxygen species) and biotic factors (e.g., microbial metabolism).

Photolysis: Direct photolysis, the degradation of a chemical by direct absorption of sunlight, and indirect photolysis, degradation by reaction with photochemically generated reactive species (like hydroxyl radicals), are potential degradation pathways for many organic compounds. However, specific data on the photolytic degradation of this compound in soil and water is not extensively documented in scientific literature. For related organophosphorus compounds, atmospheric photolysis mediated by hydroxyl radicals is a recognized degradation route. It is plausible that this compound could undergo similar photolytic degradation, especially in the upper layers of water bodies or on soil surfaces exposed to sunlight.

Identification and Characterization of Environmental Transformation Products

The degradation of this compound results in the formation of several transformation products. The identification of these products is essential for a complete understanding of its environmental impact, as some degradation products can be as or more toxic than the parent compound.

Key transformation products arise from the primary degradation pathways:

From Hydrolysis: The primary hydrolysis product is expected to be Ethylphosphonic acid (EPA) , resulting from the cleavage of both the P-S and P-O ethyl ester bonds. Depending on the sequence of cleavage, intermediate products such as O-ethyl ethylphosphonothioic acid and S-ethyl ethylphosphonic acid may also be formed. These acidic products are generally more water-soluble and less volatile than the parent compound.

From Oxidation: Oxidation of the thiono sulfur atom leads to the formation of This compound S-oxide and further to This compound S-sulfone . These oxidized products may then undergo hydrolysis.

The table below summarizes the potential transformation products of this compound.

Parent Compound Transformation Process Transformation Product
This compoundHydrolysis (P-S cleavage)O-Ethyl ethylphosphonic acid
This compoundHydrolysis (P-O cleavage)S-Ethyl ethylphosphonothioic acid
This compoundComplete HydrolysisEthylphosphonic acid (EPA)
This compoundOxidationThis compound S-oxide
This compound S-oxideOxidationThis compound S-sulfone

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are crucial for the separation and identification of these transformation products in environmental samples.

Modeling Environmental Behavior, Distribution, and Persistence of the Compound

Predicting the environmental fate of chemicals like this compound relies on the use of environmental fate models. These models integrate the physicochemical properties of the compound with environmental parameters to estimate its distribution, persistence, and potential for transport across different environmental compartments (air, water, soil, and sediment).

The key parameters used in these models include:

Water Solubility: Influences the concentration of the compound in the aqueous phase and its availability for hydrolysis and microbial degradation.

Vapor Pressure: Determines the likelihood of volatilization from soil and water surfaces into the atmosphere.

Octanol-Water Partition Coefficient (Kow): Indicates the tendency of the compound to partition into organic matter in soil and sediment, affecting its mobility and bioavailability.

Degradation Rate Constants: Quantitative measures of the speed of hydrolysis, oxidation, and photolysis under specific environmental conditions (e.g., pH, temperature).

While specific environmental fate models exclusively designed for this compound are not widely available in the public domain, general multimedia environmental fate models can be parameterized to simulate its behavior. These models can help in predicting the primary environmental compartments where the compound is likely to accumulate and its expected persistence, often expressed as a half-life in different media. For instance, due to its moderate water solubility and potential for sorption to organic matter, it is expected to be relatively mobile in soil and can be transported to surface and ground waters. Its persistence will be a function of the competing degradation rates of hydrolysis and oxidation.

Role of O,s Diethyl Ethylphosphonothioate in Chemical Weapons Convention Cwc Verification Research

Development of Reference Compound Libraries for CWC Scheduled Chemicals

The foundation of effective CWC verification lies in the availability of comprehensive reference data for scheduled chemicals and their analogues. O,S-Diethyl ethylphosphonothioate serves as a crucial component in the development of these reference compound libraries. Although not explicitly listed as a scheduled chemical, its structural relationship to the V-series agents, such as VX and VE, makes it a relevant compound for monitoring and verification purposes.

V-type nerve agents represent a broad class of highly toxic organophosphorus compounds, and it is essential for verification regimes to be able to detect not only the primary scheduled agents but also their "unknown" analogues and isomers. researchgate.netbohrium.com The inclusion of compounds like this compound in reference libraries allows for the development and validation of analytical methods capable of identifying a wider range of potential chemical warfare agents. These libraries contain spectroscopic and chromatographic data that are vital for the unambiguous identification of a substance found in an environmental or biomedical sample.

Research efforts focus on synthesizing and characterizing such analogues to populate these libraries. This proactive approach ensures that the international community is prepared to identify novel or modified chemical threats that may not be explicitly listed in the CWC schedules.

Analytical Strategies for Tracing and Attribution of Organophosphorus Agents in Environmental and Biomedical Samples

The development of robust analytical strategies is paramount for the successful implementation of the CWC. These strategies must be capable of detecting minute traces of chemical warfare agents and their degradation products in complex matrices. Research in this area often utilizes analogues like this compound to simulate the behavior of scheduled chemicals and to challenge the capabilities of analytical instrumentation.

Advanced analytical techniques are employed for the detection and identification of organophosphorus compounds. A key methodology involves the use of comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GCxGC-TOFMS). nih.gov This powerful technique provides enhanced separation and sensitivity, which is crucial for distinguishing target compounds from matrix interferences in environmental and biological samples. nih.gov Other commonly used methods include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), which are the workhorses of forensic and environmental analysis for chemical warfare agents. researchgate.netresearchgate.net

For biomedical samples, the focus is often on identifying the adducts formed between the nerve agent and proteins like albumin or enzymes such as acetylcholinesterase. The development of methods to detect these biomarkers can provide retrospective evidence of exposure. Analogues like this compound can be used to study the formation and stability of these adducts, thereby aiding in the development of reliable diagnostic tools.

The table below summarizes some of the analytical techniques used for the detection of organophosphorus compounds relevant to CWC verification.

Analytical TechniqueSample TypePurpose
Gas Chromatography-Mass Spectrometry (GC-MS)Environmental, BiomedicalIdentification and quantification of volatile and semi-volatile compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS)Environmental, BiomedicalAnalysis of non-volatile and thermally labile compounds, including degradation products and adducts.
Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS)Environmental, BiomedicalHigh-resolution analysis of complex mixtures for impurity profiling and trace detection. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyReference StandardsStructural elucidation of synthesized reference compounds.

Research on Impurity Profiling and Synthesis Signatures for Origin Determination

A critical aspect of CWC verification is the ability to attribute a chemical warfare agent to its source, a field known as chemical forensics. dntb.gov.ua This is achieved by analyzing the impurity profile of a sample, which can provide clues about the synthesis route, raw materials, and even the specific laboratory where it was produced. osti.gov Research into the impurity profiling of this compound and related compounds is therefore highly relevant.

Different synthetic pathways for producing organophosphorus compounds will inevitably result in unique sets of by-products and residual starting materials. researchgate.net By creating a database of these "synthesis signatures" for various production methods, it becomes possible to match a seized or recovered sample to a known synthesis route. researchgate.net This information can be invaluable for intelligence-led policing and for holding perpetrators of chemical attacks accountable. dntb.gov.ua

Studies in this area involve the controlled synthesis of compounds like this compound using different precursors and reaction conditions. The resulting crude products are then meticulously analyzed to identify and quantify the impurities. This data is then used to build statistical models that can classify an unknown sample based on its impurity profile. battelle.org The ultimate goal is to create a robust and reliable system for tracing the origins of chemical weapons, thereby strengthening the deterrent effect of the CWC. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for O,S-diethyl ethylphosphonothioate, and how can reaction efficiency be validated?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution between iodomethane/iodoethane and ethanethiol, typically under anhydrous conditions with a base (e.g., triethylamine) to scavenge HI byproducts . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of ethanethiol to alkyl iodide). Post-synthesis purification employs fractional distillation or column chromatography, with purity confirmed by nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

  • Methodological Answer :

  • Structural Elucidation : Use 31^{31}P NMR to confirm phosphonothioate bonding (δ ~35–45 ppm) and 1^{1}H/13^{13}C NMR to identify ethyl/methyl group environments .
  • Purity Assessment : GC-MS with electron ionization (EI) detects impurities (<1%) and quantifies via internal standards .
  • Spectroscopic Data : Infrared (IR) spectroscopy identifies P=O (1250–1300 cm1^{-1}) and P-S (650–750 cm1^{-1}) stretches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.